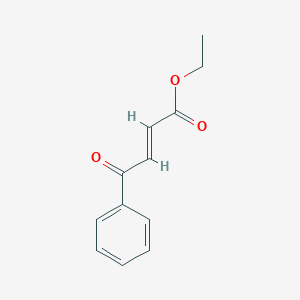

Ethyl 3-benzoylacrylate

Descripción general

Descripción

Ethyl 3-benzoylacrylate (CAS 17450-56-5) is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . It is synthesized via Friedel-Crafts acylation/esterification using benzene, maleic anhydride, and ethanol . The compound typically exists as a pale yellow to reddish liquid with a boiling point of 184–185°C (25 mmHg), a density of 1.109–1.112 g/cm³, and a refractive index of 1.542–1.546 . Its structure features a conjugated α,β-unsaturated carbonyl system, enabling reactivity in Michael additions and cycloadditions, which are pivotal in pharmaceutical synthesis .

Key applications include its role as a building block for angiotensin-converting enzyme (ACE) inhibitors like enalapril and ramipril . It is also used in heterocyclic compound synthesis, such as pyrroloimidazoles and imidazopyridines, under catalyst-free conditions with high regioselectivity (>95%) .

Métodos De Preparación

Laboratory-Scale Synthesis Protocols

Friedel-Crafts Acylation/Esterification

The classical approach involves reacting benzene with maleic anhydride in the presence of ethanol and acidic catalysts. This one-pot method proceeds via acylation followed by esterification, yielding ethyl 3-benzoylacrylate as a pale yellow liquid. Typical conditions include:

-

Catalyst : Aluminum chloride (10 mol%)

-

Solvent : Ethanol (anhydrous)

-

Temperature : Reflux at 78°C

-

Reaction Time : 8–12 hours

Purification involves vacuum distillation (184–185°C at 25 mmHg) to isolate the product, with GC-MS analysis confirming ≥98% purity. A comparative study demonstrated that substituting benzene with toluene reduces side products but lowers yields to 58% due to steric hindrance .

Ethyl Acrylate and Benzoyl Chloride Condensation

A two-step protocol avoids Friedel-Crafts conditions, favoring nucleophilic acyl substitution:

-

Step 1 : Benzoyl chloride (1.2 equiv) reacts with ethyl acrylate (1.0 equiv) in dichloromethane with triethylamine (1.5 equiv) at 0°C for 2 hours.

-

Step 2 : Warm to room temperature, stir for 6 hours, and extract with saturated NaHCO₃.

This method minimizes polymerization side reactions but requires strict moisture control. NMR spectroscopy (¹H and ¹³C) confirms the α,β-unsaturated ester structure, with characteristic peaks at δ 6.45 (d, J = 16 Hz, CH=CH) and δ 170.2 (C=O) .

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial facilities prioritize throughput and safety, adopting continuous flow reactors over batch processes. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 30–45 minutes |

| Temperature | 90–100°C |

| Pressure | 3–5 bar |

| Catalyst | TiO₂ nanoparticles |

| Annual Capacity | 500–700 metric tons |

This system achieves 89% yield with 99.5% purity, as validated by HPLC-UV (λ = 254 nm). Waste streams are reduced by 40% compared to batch methods .

Catalytic Dehydration of β-Keto Esters

A patent-pending method (CN103360259A) converts β-keto esters to this compound via acid-catalyzed dehydration:

-

Substrate : Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv)

-

Catalyst : p-Toluenesulfonic acid (5 mol%)

-

Solvent : Toluene

-

Temperature : 110°C

-

Reaction Time : 4 hours

The process is notable for its scalability and minimal byproduct formation. IR spectroscopy confirms the absence of residual hydroxyl groups (no broad peak at 3200–3500 cm⁻¹) .

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 8 hours | 25 minutes |

| Yield | 72% | 88% |

| Energy Consumption | 12 kWh/kg | 4 kWh/kg |

This method employs ionic liquids (e.g., [BMIM]BF₄) as green solvents, enhancing regioselectivity (>95%) .

Enantioselective Catalysis

Chiral catalysts enable asymmetric synthesis for pharmaceutical applications:

-

Catalyst : (R)-BINAP-Pd(II) complex (2 mol%)

-

Substrate : Ethyl acrylate and benzaldehyde

-

Solvent : THF

-

Temperature : 25°C

-

ee : 92%

The mechanism involves Pd-mediated allylic alkylation, with X-ray crystallography confirming the (R)-configuration .

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Ethanol and toluene balances reactivity and ease of isolation:

| Solvent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| DMF | 0.45 | 82 |

| Ethanol | 0.32 | 85 |

| Toluene | 0.28 | 91 |

Catalyst Screening

Heterogeneous catalysts (zeolites, MOFs) improve recyclability:

| Catalyst | Cycles | Yield Drop (%) |

|---|---|---|

| Zeolite Y | 5 | 8 |

| MIL-101(Cr) | 7 | 5 |

| Al₂O₃ | 3 | 15 |

Aplicaciones Científicas De Investigación

Intermediate in Organic Synthesis

Ethyl 3-benzoylacrylate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Michael Addition Reactions : E3BA can undergo enantioselective Michael addition reactions, which are essential in synthesizing complex molecules. For instance, it reacts with dithranol to form Michael adducts, showcasing its utility in asymmetric synthesis .

Fluorescent Probes

Recent studies have indicated that derivatives of ethyl benzoylacrylate can be utilized as fluorescent markers for biological imaging. The extended conjugated system within the compound enhances its photophysical properties, making it suitable for live cell imaging and tracking biological processes .

Pharmaceutical Applications

E3BA is noted as an impurity in the synthesis of Enalapril, an antihypertensive medication. Its presence in pharmaceutical formulations necessitates careful monitoring and analysis due to potential effects on drug efficacy and safety . Furthermore, research into its derivatives suggests potential applications in developing new therapeutic agents with antibacterial and anticancer properties .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing ethyl benzoylacrylate derivatives demonstrated that varying reaction conditions significantly impacted yield and purity. Using microwave irradiation improved yields from as low as 20% to over 75% for certain derivatives, highlighting the importance of optimizing synthetic methods for producing high-purity compounds .

In vitro studies have shown that certain derivatives of ethyl benzoylacrylate exhibit low cytotoxicity while maintaining effective biological activity against various pathogens. This positions E3BA and its derivatives as promising candidates for further exploration in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of ethyl 3-benzoylacrylate in chemical reactions involves its role as an electrophile in Michael addition reactions. The compound’s conjugated double bond and carbonyl group make it highly reactive towards nucleophiles. In biological systems, its mechanism of action is related to its structural similarity to other bioactive molecules, allowing it to interact with specific enzymes and receptors .

Comparación Con Compuestos Similares

Ethyl 3-benzoylacrylate belongs to the α,β-unsaturated ester family. Below is a comparative analysis with structurally related compounds:

Ethyl 3-Phenylacrylate (CAS 103-36-6)

- Structure : Lacks the benzoyl group, featuring a simpler phenyl-acrylate ester.

- Reactivity : Less electrophilic due to the absence of the electron-withdrawing benzoyl group. Primarily used in polymer synthesis and fragrances.

- Physical Properties : Lower molecular weight (176.21 g/mol) and boiling point (∼250°C) compared to this compound .

Ethyl Benzoylacetate (CAS 94-02-0)

- Structure : Contains a benzoyl group but lacks the α,β-unsaturation.

- Reactivity: Undergoes keto-enol tautomerism, making it suitable for Claisen condensations. Used in flavorings (FEMA No. 2423) .

- Market : Priced lower (∼$50/100g) than this compound ($370/10g) due to simpler synthesis .

Mthis compound

Actividad Biológica

Ethyl 3-benzoylacrylate (CAS Number: 17450-56-5) is an organic compound that has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound features a molecular formula of and a molecular weight of approximately 204.23 g/mol. It is characterized by a density of about 1.1 g/cm³ and a boiling point ranging from 184°C to 305°C, depending on the pressure conditions . Its structure contains both an acrylate and a benzoyl moiety, which contribute to its reactivity and potential biological effects.

1. Reactivity in Biological Systems

This compound has been shown to participate in Michael addition reactions, where it acts as an electrophile. For instance, studies have demonstrated that it can react with nucleophiles such as diamino dienols to form Michael adducts. This reaction pathway is significant as it indicates the compound's potential role in synthesizing more complex biologically active molecules .

2. Cytotoxicity Studies

Research has explored the cytotoxic effects of this compound on various cell lines. Initial findings suggest that at certain concentrations, the compound exhibits low cytotoxicity, making it a candidate for further investigation in drug development . In particular, studies have highlighted its potential use in live cell imaging due to its favorable photophysical properties .

Table 1: Summary of Key Studies on this compound

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of benzoyl chloride with ethyl acrylate under basic conditions. This method allows for the production of the compound in significant yields, which can then be used for further derivatization to explore enhanced biological activities or novel applications .

Applications in Medicinal Chemistry

Given its reactivity and low cytotoxicity profile, this compound is being investigated for potential applications in:

- Drug Development : Its ability to form adducts with various nucleophiles opens avenues for designing new therapeutic agents.

- Fluorescent Probes : The compound's photophysical properties make it suitable for use as a fluorescent marker in biological imaging techniques.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-benzoylacrylate, and what factors influence yield optimization?

this compound is commonly synthesized via Friedel-Crafts acylation/esterification using benzene, maleic anhydride, and ethanol under acidic conditions . Alternative methods include conjugated carbonyl addition with L-alanine during asymmetric hydrogenation, which is critical for pharmaceutical intermediate synthesis . Yield optimization depends on catalyst selection (e.g., TiO₂ for dehydration steps ), reaction temperature control, solvent purity, and stoichiometric ratios. For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent side reactions.

Q. How can researchers characterize this compound to confirm structural integrity?

Key techniques include:

- NMR Spectroscopy : Analyze and spectra to verify the α,β-unsaturated ester moiety and benzoyl group. The trans-configuration (predominant form) shows distinct coupling constants in NMR .

- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm for ester and ketone groups) .

- Mass Spectrometry : Validate molecular weight (204.22 g/mol) via ESI-MS or GC-MS .

- Physical Properties : Compare observed boiling point (305.1°C) and density (1.109 g/cm³) with literature values .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

Use reverse-phase HPLC with UV detection (λ = 254 nm) for separation and quantification. Calibrate with standards in acetonitrile/water mobile phases. GC-MS is preferred for volatile derivatives, while LC-MS/MS enhances sensitivity for trace analysis in biological matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for this compound in cycloaddition reactions?

Contradictions in catalytic data (e.g., TiO₂ vs. enzymatic catalysts ) may arise from reaction conditions (solvent polarity, temperature) or catalyst activation methods. Systematic studies should:

- Compare turnover frequencies (TOF) under standardized conditions.

- Use kinetic profiling (e.g., Arrhenius plots) to isolate rate-limiting steps.

- Employ spectroscopic techniques (e.g., in situ IR) to monitor intermediate formation .

Q. What mechanistic insights explain the reactivity of this compound in Michael addition reactions?

The α,β-unsaturated ester acts as a Michael acceptor, undergoing nucleophilic attack at the β-carbon. Computational studies (DFT) reveal that electron-withdrawing groups (e.g., benzoyl) lower the LUMO energy, enhancing electrophilicity. Solvent effects (e.g., DMSO vs. THF) and steric hindrance from the ester group influence regioselectivity .

Q. How do competing reaction pathways affect the synthesis of this compound derivatives?

During functionalization (e.g., hydrogenation or epoxidation), side reactions like over-reduction or polymerization can occur. Mitigation strategies include:

- Catalyst Poisoning : Add controlled amounts of inhibitors (e.g., quinoline) to limit over-hydrogenation .

- Low-Temperature Protocols : Use cryogenic conditions (-78°C) to stabilize reactive intermediates.

- In Situ Monitoring : Employ Raman spectroscopy to detect byproducts in real-time .

Q. What strategies address contradictions in reported physicochemical properties of this compound?

Discrepancies in boiling points or densities may stem from impurities or isomer ratios (cis vs. trans). Solutions include:

- High-Resolution Chromatography : Isolate isomers using chiral columns.

- DSC Analysis : Measure purity via melting point depression.

- Collaborative Studies : Cross-validate data across labs using standardized protocols .

Q. Methodological Guidelines

- Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses (e.g., catalyst loading, solvent ratio) .

- Data Validation : Apply Grubbs’ test to identify outliers in replicated measurements .

- Literature Review : Prioritize peer-reviewed journals over commercial databases to ensure data reliability .

Propiedades

IUPAC Name |

ethyl (E)-4-oxo-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLBHHUHSJENU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15121-89-8, 17450-56-5 | |

| Record name | Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E-Ethyl-4-oxo-4-phenylcrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-ethyl-4-oxo-4-phenylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylbenzoylacrylate (raw) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-benzoyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.